molecular formula C19H17N3O3 B5626443 3-[4-(4-morpholinyl)phenyl]-2-(4-nitrophenyl)acrylonitrile

3-[4-(4-morpholinyl)phenyl]-2-(4-nitrophenyl)acrylonitrile

Cat. No. B5626443
M. Wt: 335.4 g/mol
InChI Key: QRBKXMVTJKGCTL-LGMDPLHJSA-N
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Description

The compound “3-[4-(4-morpholinyl)phenyl]-2-(4-nitrophenyl)acrylonitrile” is a complex organic molecule. It contains a morpholine ring, which is a common feature in many pharmaceuticals . It also contains a nitrophenyl group, which is a strong electron-withdrawing group and could potentially make the molecule reactive .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the morpholine ring and the introduction of the nitrophenyl group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the morpholine ring and the nitrophenyl group would likely have significant effects on the molecule’s shape and reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its exact structure and the conditions under which it’s reacted. The nitrophenyl group could potentially undergo reduction reactions, and the morpholine ring could potentially participate in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrophenyl group could make the compound more polar, affecting its solubility in different solvents .

Mechanism of Action

Without specific information about the intended use of this compound, it’s difficult to predict its mechanism of action. If it’s intended to be used as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and toxicity. Compounds containing nitro groups can sometimes be explosive, so appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future research on this compound could involve studying its reactivity and potential uses. If it shows promising properties, it could be developed into a new drug or used in other applications .

properties

IUPAC Name

(E)-3-(4-morpholin-4-ylphenyl)-2-(4-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c20-14-17(16-3-7-19(8-4-16)22(23)24)13-15-1-5-18(6-2-15)21-9-11-25-12-10-21/h1-8,13H,9-12H2/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBKXMVTJKGCTL-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C=C(C#N)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=CC=C(C=C2)/C=C(/C#N)\C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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